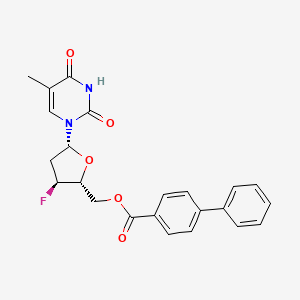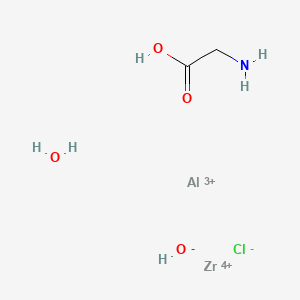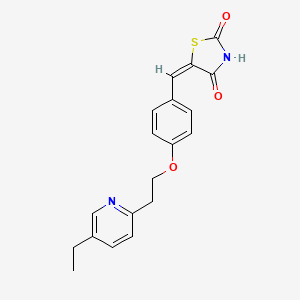
2'-Deoxy-3'-deoxy-3'-fluoro-5'-O-(4-phenylbenzoyl)-thymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-3’-deoxy-3’-fluoro-5’-O-(4-phenylbenzoyl)-thymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification at the 3’ position with a fluorine atom and the addition of a 4-phenylbenzoyl group at the 5’ position make this compound unique. These modifications can potentially alter its biological activity and stability, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’-deoxy-3’-fluoro-5’-O-(4-phenylbenzoyl)-thymidine typically involves multiple steps:
Starting Material: The synthesis begins with thymidine as the starting material.
Fluorination: The 3’ hydroxyl group of thymidine is replaced with a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Protection: The 5’ hydroxyl group is protected using a suitable protecting group, such as a silyl ether, to prevent unwanted reactions during the fluorination step.
Deprotection and Benzoylation: After fluorination, the protecting group is removed, and the 5’ hydroxyl group is then benzoylated using 4-phenylbenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to obtain the final product.
化学反应分析
Types of Reactions
2’-Deoxy-3’-deoxy-3’-fluoro-5’-O-(4-phenylbenzoyl)-thymidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond in the 4-phenylbenzoyl group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions at the 3’ position.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis of the ester bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products would depend on the nucleophile used, such as azido or thiol derivatives.
Hydrolysis: The major product would be the deprotected nucleoside with a free hydroxyl group at the 5’ position.
Oxidation and Reduction: Products would vary based on the specific reaction conditions and reagents used.
科学研究应用
2’-Deoxy-3’-deoxy-3’-fluoro-5’-O-(4-phenylbenzoyl)-thymidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It serves as a probe to study DNA replication and repair mechanisms.
Industry: It can be used in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 2’-Deoxy-3’-deoxy-3’-fluoro-5’-O-(4-phenylbenzoyl)-thymidine involves its incorporation into DNA. The fluorine atom at the 3’ position can interfere with DNA polymerase activity, leading to chain termination during DNA synthesis. The 4-phenylbenzoyl group may enhance the compound’s stability and cellular uptake. Molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.
相似化合物的比较
Similar Compounds
2’-Deoxy-3’-deoxy-3’-fluoro-thymidine: Lacks the 4-phenylbenzoyl group.
5’-O-(4-phenylbenzoyl)-thymidine: Lacks the fluorine atom at the 3’ position.
3’-Fluoro-thymidine: Lacks both the 2’-deoxy and 5’-O-(4-phenylbenzoyl) modifications.
Uniqueness
2’-Deoxy-3’-deoxy-3’-fluoro-5’-O-(4-phenylbenzoyl)-thymidine is unique due to the combination of modifications at both the 3’ and 5’ positions. This dual modification can enhance its biological activity and stability compared to similar compounds, making it a valuable tool in scientific research.
属性
IUPAC Name |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c1-14-12-26(23(29)25-21(14)27)20-11-18(24)19(31-20)13-30-22(28)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,12,18-20H,11,13H2,1H3,(H,25,27,29)/t18-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYDBTRNIMQKHS-XUVXKRRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)


![3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B1148384.png)
